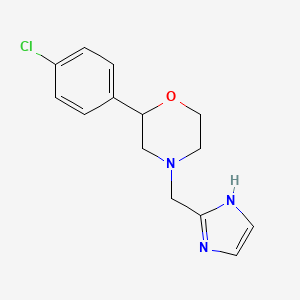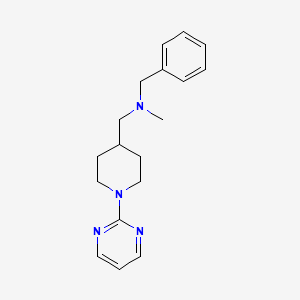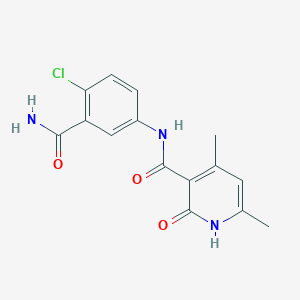![molecular formula C18H24N2O2 B7573820 2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol](/img/structure/B7573820.png)
2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol, also known as MPMB, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol involves its ability to bind to specific receptors in the body, leading to the activation of signaling pathways that regulate various cellular processes. 2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol has been found to bind to the sigma-1 receptor, which is involved in the regulation of calcium homeostasis, cell survival, and neuroprotection.
Biochemical and Physiological Effects:
2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. In addition, 2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of cellular processes. However, one limitation of using 2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol, including the development of more efficient synthesis methods, the investigation of its potential in the treatment of other diseases, and the exploration of its mechanism of action at the molecular level. In addition, future research could focus on the development of more potent and selective sigma-1 receptor agonists and antagonists for therapeutic use.
In conclusion, 2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol is a promising compound with potential applications in the field of medicine. Its specificity for the sigma-1 receptor and its ability to modulate various cellular processes make it a valuable tool for scientific research. Further investigation of its mechanism of action and potential therapeutic applications could lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis method of 2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol involves the reaction of 4-(pyridin-4-ylmethoxy)benzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a catalyst. The resulting product is 2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol, which can be purified through recrystallization.
Scientific Research Applications
2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol has shown potential in the treatment of various diseases, including cancer and Alzheimer's disease. In cancer research, 2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol has been found to reduce the accumulation of amyloid-beta peptides, which are responsible for the development of the disease.
properties
IUPAC Name |
2-methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-18(2,21)14-20-12-15-4-6-17(7-5-15)22-13-16-8-10-19-11-9-16/h4-11,20-21H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYHDVNETWWQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNCC1=CC=C(C=C1)OCC2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[[4-(pyridin-4-ylmethoxy)phenyl]methylamino]butan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)

![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)


![1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
![N-[(2,6-dichlorophenyl)methyl]-1-(3-ethyl-1H-pyrazol-5-yl)methanamine](/img/structure/B7573786.png)
![2-[(2-Bromo-5-fluorophenyl)methyl]-1-cyclopropylguanidine;hydroiodide](/img/structure/B7573789.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573791.png)
![1-methyl-5-[(1-phenyltriazol-4-yl)methyl]-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573798.png)
![5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7573806.png)


![2-(2-Chlorophenyl)-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7573834.png)